4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of cephalosporin antibiotics, which are widely used to treat bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves several steps. One common method includes the reaction of nitrogen-containing compounds with chlorinated solvents and catalysts. The process typically involves the following steps :
Chlorination: The base compound is reacted with a chlorinated solvent such as dichloromethane or chlorocyclohexane in the presence of a catalyst like 1,2-epoxypropane. The reaction is carried out at a controlled temperature of 20-25°C.
Cyclization: The chlorinated intermediate is then subjected to cyclization using a solvent like methanol or ethanol. The reaction is maintained at 25-30°C with the addition of a cyclizing agent such as sodium methoxide.
Purification: The final product is purified through processes like centrifugation, solvent washing, and drying to obtain the desired compound in solid form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated controls to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or reduction to form sulfides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include various cephalosporin derivatives, sulfoxides, sulfides, and carboxylic acids .
Scientific Research Applications
4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Key intermediate in the production of cephalosporin antibiotics, which are crucial in treating bacterial infections.
Industry: Employed in the large-scale production of pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. The molecular targets include penicillin-binding proteins (PBPs) that are essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Cefpirome: Another cephalosporin antibiotic with a similar structure but different substituents.
Cefditoren: A cephalosporin with a different side chain, leading to varied pharmacokinetic properties.
Uniqueness
4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in cephalosporin synthesis makes it a valuable compound in pharmaceutical research and production .
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15/h2-5,12,15H,6-8,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKFYMCZYNFVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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